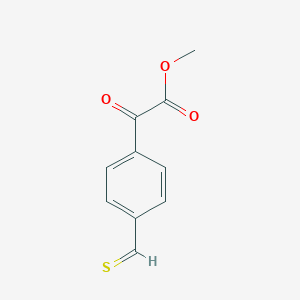
Methyl 2-oxo-2-(4-thioformylphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-oxo-2-(4-thioformylphenyl)acetate is a chemical compound with the molecular formula C10H8O3S and a molecular weight of 208.24 g/mol . This compound is known for its unique structure, which includes a thioformyl group attached to a phenyl ring, making it an interesting subject for various chemical studies and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-2-(4-thioformylphenyl)acetate typically involves the reaction of 4-thioformylbenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-oxo-2-(4-thioformylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The thioformyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
Applications De Recherche Scientifique
Methyl 2-oxo-2-(4-thioformylphenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-oxo-2-(4-thioformylphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioformyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound can also participate in redox reactions, affecting cellular oxidative stress levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-oxo-2-(4-formylphenyl)acetate: Lacks the sulfur atom, making it less reactive in certain redox reactions.
Methyl 2-oxo-2-(4-methylphenyl)acetate: Contains a methyl group instead of a thioformyl group, leading to different chemical properties and reactivity.
Uniqueness
Methyl 2-oxo-2-(4-thioformylphenyl)acetate is unique due to the presence of the thioformyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H8O3S |
|---|---|
Poids moléculaire |
208.24 g/mol |
Nom IUPAC |
methyl 2-(4-methanethioylphenyl)-2-oxoacetate |
InChI |
InChI=1S/C10H8O3S/c1-13-10(12)9(11)8-4-2-7(6-14)3-5-8/h2-6H,1H3 |
Clé InChI |
TYVOMOZSFSNTML-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=O)C1=CC=C(C=C1)C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 7-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B12989765.png)
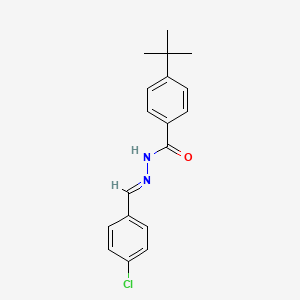
![[2,3'-Bipyridine]-6-carbonitrile](/img/structure/B12989778.png)
![Ethyl 5-((tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylate](/img/structure/B12989787.png)
![4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid](/img/structure/B12989789.png)

![2'-Bromospiro[cyclopropane-1,6'-thieno[2,3-c]pyrrol]-4'(5'H)-one](/img/structure/B12989801.png)
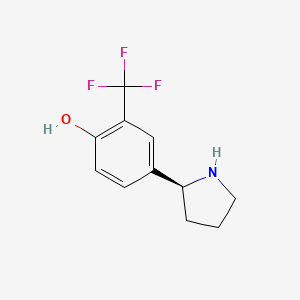
![(1R,3S)-3-Fluoro-8-azaspiro[4.5]decan-1-amine dihydrochloride](/img/structure/B12989807.png)
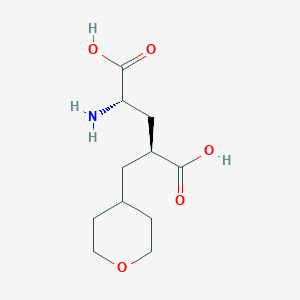
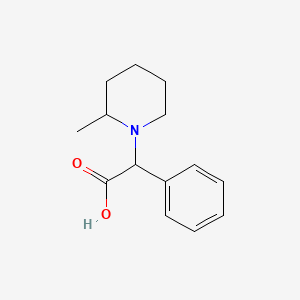
![N-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B12989824.png)
![(2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanamine](/img/structure/B12989837.png)
![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanesulfinic acid](/img/structure/B12989843.png)
